![molecular formula C5H8N2OS B3059233 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one CAS No. 95907-23-6](/img/structure/B3059233.png)
5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one
Overview
Description
5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is commonly referred to as Methylthioadenosine phosphorylase (MTAP) inhibitor due to its ability to inhibit the MTAP enzyme. MTAP is a key enzyme in the salvage pathway of adenine and methionine metabolism. The inhibition of MTAP has been studied for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one involves the inhibition of the 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one enzyme. 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is responsible for the conversion of MTA to adenine and 5-methylthioribose-1-phosphate. The inhibition of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one leads to the accumulation of MTA, which in turn inhibits cancer cell growth.
Biochemical and Physiological Effects:
5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one has been shown to have biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments include its ability to inhibit the 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one enzyme, which is often deleted in a variety of cancers. The inhibition of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one leads to the accumulation of MTA, which in turn inhibits cancer cell growth. The limitations of using 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Future Directions
For the study of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one include the development of more potent inhibitors of the 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one enzyme. The use of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one in combination with other cancer treatments is also an area of interest. Further studies are needed to determine the efficacy of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one in vivo and its potential use in cancer treatment.
Scientific Research Applications
5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one has been studied for its potential use in cancer treatment. It has been shown to inhibit the 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one enzyme, which is often deleted in a variety of cancers. The deletion of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one leads to the accumulation of Methylthioadenosine (MTA), which has been shown to promote cancer cell growth. The inhibition of 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one by 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one leads to the accumulation of MTA, which in turn inhibits cancer cell growth.
properties
IUPAC Name |
4-methyl-2-methylsulfanyl-1,4-dihydroimidazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(8)7-5(6-3)9-2/h3H,1-2H3,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILMZQWQYGDQIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=N1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566158 | |
Record name | 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95907-23-6 | |
Record name | 5-Methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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